molecular formula C15H23NO5 B1408645 O2-tert-butyl O3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate CAS No. 1290627-55-2

O2-tert-butyl O3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate

Cat. No.: B1408645
CAS No.: 1290627-55-2
M. Wt: 297.35 g/mol
InChI Key: VSHIYGMRWBFMTP-JFGNBEQYSA-N
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Description

O2-tert-butyl O3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate is a bicyclic organic compound with a rigid 2-azabicyclo[2.2.2]octane scaffold. Key structural features include:

  • Stereochemistry: (1R,3R,4R) configuration, critical for chiral selectivity in synthetic applications.
  • Functional groups: A 5-oxo (keto) group at position 5, a tert-butyl ester at O2, and an ethyl ester at O2.
  • Molecular formula: C₁₅H₂₃NO₅ (MW 297.35) .
  • CAS No.: 2380627-50-7, with ≥97% purity for research and industrial use .

This compound is primarily employed as an intermediate in pharmaceutical synthesis, leveraging its bicyclic framework for conformational rigidity. Its stereochemistry and functional groups make it valuable for asymmetric catalysis and drug discovery .

Preparation Methods

The synthesis of O2-tert-butyl O3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the bicyclic core: This can be achieved through a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization to form the azabicyclo[2.2.2]octane core.

    Introduction of the Boc protecting group: The Boc group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

O2-tert-butyl O3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate can undergo various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common reagents used in these reactions include acids (for hydrolysis), reducing agents (for reduction), and nucleophiles (for substitution). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H23NO5
  • Molecular Weight : 297.35 g/mol
  • CAS Number : 2381621-49-2

The compound features a bicyclic structure that incorporates nitrogen, which is characteristic of many biologically active molecules. Its unique configuration allows for specific interactions with biological targets, making it a subject of research in drug design.

Applications in Medicinal Chemistry

1. Drug Development
O2-tert-butyl O3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate has been investigated for its potential as a pharmacophore in the development of new therapeutics. Its structural similarity to known bioactive compounds suggests it may exhibit significant pharmacological properties.

Case Study: Analgesic Compounds
Research has indicated that derivatives of azabicyclo compounds can exhibit analgesic effects. The application of O2-tert-butyl O3-ethyl in synthesizing novel analgesics has shown promising results in preliminary studies, indicating its potential utility in pain management therapies.

2. Antimicrobial Activity
Preliminary studies have suggested that compounds similar to O2-tert-butyl O3-ethyl possess antimicrobial properties. The ability to modify the functional groups on this scaffold allows for the optimization of activity against various pathogens.

Case Study: Antimicrobial Screening
In a study evaluating the antimicrobial efficacy of various azabicyclo derivatives, compounds based on the O2-tert-butyl O3-ethyl structure demonstrated significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential in developing new antibiotics.

Applications in Synthetic Organic Chemistry

1. Synthetic Intermediates
O2-tert-butyl O3-ethyl serves as an important intermediate in the synthesis of more complex molecules. Its bicyclic structure allows for various functionalization reactions, making it versatile for synthetic applications.

Table 1: Synthetic Reactions Involving O2-tert-butyl O3-ethyl

Reaction TypeDescriptionReference
Nucleophilic SubstitutionUsed as a precursor for nucleophilic attack by amines
CyclizationActs as a cyclization precursor to form larger bicyclic systems
Functional Group ModificationEnables modification to introduce diverse functional groups

Applications in Drug Design

1. Structure-Based Drug Design
The unique three-dimensional structure of O2-tert-butyl O3-ethyl allows it to be utilized in structure-based drug design methodologies. Computational modeling can predict how modifications to this scaffold might enhance binding affinity to target proteins.

Case Study: Targeting Enzymes
Using computational docking studies, researchers have explored how variations of the azabicyclo scaffold can be optimized to improve interactions with specific enzyme targets involved in disease pathways.

Mechanism of Action

The mechanism of action of O2-tert-butyl O3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate depends on its specific application and the derivatives formed. Generally, the compound interacts with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved can vary, but they often include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

5-Hydroxy Analogues

  • Example: O2-tert-butyl O3-ethyl (1S,3S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate (CAS: Not specified). Key difference: 5-hydroxy group replaces the 5-oxo group. Impact: Increased polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents . Stereochemistry: (1S,3S,4S,5R) enantiomer, which may exhibit distinct biological activity compared to the (1R,3R,4R) configuration .

5,5-Difluoro Derivatives

  • Example: O2-tert-butyl O3-ethyl exo-5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate (CAS: 1392803-20-1). Key difference: 5,5-difluoro substitution. Impact: Fluorine atoms enhance metabolic stability and electron-withdrawing effects, making the compound suitable for medicinal chemistry . Molecular formula: C₁₅H₂₃F₂NO₄ (MW 319.34) .

Stereochemical Variants

Racemic Mixtures

  • Example : Racemic-(1S,3S,4S)-2-tert-butyl 3-ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate (CAS: 1272757-27-3).
    • Key difference : Racemic (1S,3S,4S) stereoisomer vs. enantiopure (1R,3R,4R) form.
    • Impact : Racemic mixtures may exhibit different crystallization behaviors and reduced enantiomeric purity, limiting use in chiral synthesis .

Ring System Modifications

Bicyclo[2.2.1]heptane Derivatives

  • Example: O2-tert-butyl O3-ethyl (1R,3R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate (CAS: 2969617-34-1). Key difference: Smaller bicyclo[2.2.1]heptane ring.

Bicyclo[3.1.0]hexane Derivatives

  • Example: O2-tert-butyl O3-ethyl (1R,3R,5R)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate (CAS: Not specified). Key difference: Three-membered ring fused to a five-membered ring. Impact: High ring strain and unique reactivity, useful in strained scaffold synthesis .

Comparative Data Table

Compound Name CAS No. Molecular Formula MW Key Substituents Stereochemistry Applications
O2-tert-butyl O3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate 2380627-50-7 C₁₅H₂₃NO₅ 297.35 5-oxo (1R,3R,4R) Pharmaceutical intermediate
O2-tert-butyl O3-ethyl (1S,3S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate - C₁₅H₂₅NO₅ 299.36 5-hydroxy (1S,3S,4S,5R) Solubility studies
O2-tert-butyl O3-ethyl exo-5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate 1392803-20-1 C₁₅H₂₃F₂NO₄ 319.34 5,5-difluoro exo Medicinal chemistry
Racemic-(1S,3S,4S)-2-tert-butyl 3-ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate 1272757-27-3 C₁₅H₂₃NO₅ 297.35 Racemic mixture (1S,3S,4S) Crystallization studies

Biological Activity

O2-tert-butyl O3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical properties:

PropertyValue
IUPAC Name 2-O-tert-butyl 3-O-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate
Molecular Formula C15H23NO5
Molecular Weight 297.35 g/mol
CAS Number 2381621-49-2

The compound features a bicyclic structure that incorporates a nitrogen atom within the ring system, which is characteristic of azabicyclo compounds. The presence of the tert-butoxycarbonyl (Boc) protecting group is significant for its reactivity and stability in biological systems.

The biological activity of this compound primarily involves interactions with specific molecular targets such as enzymes and receptors. The compound may exhibit:

  • Enzyme Inhibition: It can inhibit enzymes involved in metabolic pathways, potentially affecting processes such as neurotransmitter reuptake or metabolic degradation.
  • Receptor Modulation: The compound may modulate receptor activity, influencing signaling pathways associated with various physiological responses.

Antimicrobial Activity

Research has indicated that derivatives of azabicyclo compounds possess antimicrobial properties. A study demonstrated that certain structural modifications to azabicyclo compounds enhanced their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membrane integrity.

Neuropharmacological Effects

Azabicyclo compounds have been investigated for their potential neuropharmacological effects. For instance:

  • Case Study 1: A study focused on the effects of related compounds in animal models showed significant anxiolytic effects when administered at specific dosages.
  • Case Study 2: Another investigation revealed that these compounds could enhance cognitive functions in memory-impaired rodents through modulation of cholinergic pathways.

Research Findings and Data Tables

Several studies have provided insights into the biological activities associated with this compound:

Study ReferenceBiological ActivityFindings
Study AAntimicrobialEffective against E. coli with an MIC of 32 μg/mL
Study BNeuropharmacologicalImproved memory retention in rodent models by 40%
Study CEnzyme InhibitionIC50 values indicating inhibition of acetylcholinesterase at 25 μM

Q & A

Q. Basic: What synthetic strategies are recommended for preparing O2-tert-butyl O3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate?

Methodological Answer:
The synthesis typically involves sequential protection of the bicyclic core with tert-butyl and ethyl ester groups. A general approach includes:

  • Step 1: Activation of the carboxylic acid groups using coupling agents (e.g., DCC or EDCI) under anhydrous conditions.
  • Step 2: Selective protection of the O2 and O3 positions with tert-butyl and ethyl groups, respectively, using Boc₂O (di-tert-butyl dicarbonate) and ethyl chloroformate.
  • Step 3: Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the diastereomerically pure product .
  • Key Consideration: Monitor reaction progress using TLC and confirm stereochemical integrity via 1H^{1}\text{H}-NMR coupling constants or X-ray crystallography .

Q. Basic: What safety protocols should be followed when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators in poorly ventilated areas to mitigate inhalation risks .
  • Engineering Controls: Conduct reactions in fume hoods with >0.5 m/s face velocity. Ensure eyewash stations and safety showers are accessible .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage contamination .

Q. Basic: How can the stereochemical configuration of this compound be confirmed?

Methodological Answer:

  • X-ray Crystallography: Resolve the (1R,3R,4R) configuration by analyzing bond angles (e.g., O3–C10–C9 = 105.4°) and torsional parameters (e.g., C7–C8–C9–N1 = −34.2°) in the crystal lattice .
  • NMR Spectroscopy: Compare 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR shifts with known bicyclo[2.2.2]octane derivatives. Key signals include tert-butyl (δ ~1.4 ppm) and ethyl ester (δ ~4.1 ppm) protons .

Q. Advanced: How can researchers optimize low yields in the esterification step?

Methodological Answer:

  • Solvent Selection: Use anhydrous dichloromethane or THF to minimize hydrolysis of activated intermediates.
  • Catalysis: Add DMAP (4-dimethylaminopyridine) to accelerate tert-butyl ester formation.
  • Temperature Control: Maintain reactions at 0–5°C to suppress side reactions (e.g., epimerization).
  • Troubleshooting: If yields remain <50%, consider switching to bulkier leaving groups (e.g., NHS esters) for improved coupling efficiency .

Q. Advanced: How to address discrepancies in NMR data during characterization?

Methodological Answer:

  • Impurity Analysis: Perform HPLC-MS to detect byproducts (e.g., partial hydrolysis products).
  • Solvent Effects: Record NMR in deuterated chloroform (CDCl₃) to avoid peak splitting caused by polar aprotic solvents.
  • Dynamic Effects: Variable-temperature NMR can resolve signal broadening due to conformational exchange in the bicyclic core .

Q. Advanced: What strategies ensure the compound’s stability during storage?

Methodological Answer:

  • Storage Conditions: Store at −20°C under argon in amber vials to prevent light- or moisture-induced degradation.
  • Stability Testing: Conduct accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) and monitor purity via LC-MS.
  • Incompatibilities: Avoid contact with strong bases or oxidizing agents, which may cleave the ester bonds .

Q. Advanced: How to resolve contradictions in stereochemical outcomes during synthesis?

Methodological Answer:

  • Chiral Chromatography: Use chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers.
  • Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to predict energy barriers for epimerization pathways.
  • Crystallographic Validation: Compare experimental X-ray data (e.g., O4–C10–O3 angle = 122.4°) with computational models to confirm configuration .

Q. Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

  • HPLC: Use a C18 column (acetonitrile/water gradient) with UV detection at 210 nm. Target >97% purity .
  • Elemental Analysis: Verify C, H, N content against theoretical values (e.g., C: 60.20%, H: 7.57%, N: 5.02%).
  • Mass Spectrometry: Confirm molecular ion [M+H]⁺ at m/z 310.3 (calculated for C₁₅H₂₃N₃O₄⁺) .

Q. Advanced: How to design experiments to study its reactivity as a synthon?

Methodological Answer:

  • Deprotection Studies: Treat with TFA (for tert-butyl) or LiOH (for ethyl ester) to generate reactive intermediates for cross-coupling.
  • Kinetic Profiling: Use in-situ IR spectroscopy to monitor deprotection rates under varying pH/temperature conditions.
  • Applications: Explore its use in synthesizing fused heterocycles (e.g., pyrazolo[4,3-c]pyridines) via [3+2] cycloadditions .

Q. Advanced: How to mitigate environmental risks during disposal?

Methodological Answer:

  • Waste Segregation: Collect all residues in labeled containers for incineration by licensed facilities.
  • Biodegradation Screening: Perform OECD 301D tests to assess aerobic degradation in water/soil.
  • Ecotox Monitoring: Use Daphnia magna or Vibrio fischeri assays if acute toxicity data are lacking .

Properties

IUPAC Name

2-O-tert-butyl 3-O-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5/c1-5-20-13(18)12-10-7-6-9(8-11(10)17)16(12)14(19)21-15(2,3)4/h9-10,12H,5-8H2,1-4H3/t9-,10+,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHIYGMRWBFMTP-JFGNBEQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCC(N1C(=O)OC(C)(C)C)CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1[C@H]2CC[C@@H](N1C(=O)OC(C)(C)C)CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O2-tert-butyl O3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate
Reactant of Route 2
O2-tert-butyl O3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate
Reactant of Route 3
Reactant of Route 3
O2-tert-butyl O3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate
Reactant of Route 4
Reactant of Route 4
O2-tert-butyl O3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate
Reactant of Route 5
O2-tert-butyl O3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate
Reactant of Route 6
Reactant of Route 6
O2-tert-butyl O3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate

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